7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol
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Overview
Description
7-Methoxy-2-(propan-2-yl)-1-oxaspiro[45]deca-6,9-dien-8-ol is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclohexane and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol typically involves the reaction of 1-(4-Methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol with nitriles such as methyl thiocyanate, phenylacetonitrile, acetonitrile, or ethyl cyanoacetate in the presence of concentrated sulfuric acid . This reaction leads to the formation of both 1-R-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of other spirocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying spirocyclic systems and their biological activities.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones: These compounds share a similar spirocyclic structure and have been synthesized using similar methods.
1-R-7-Methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines: These compounds also feature a spiro junction and have comparable synthetic routes.
Uniqueness
7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its promising antitumor activity make it a valuable compound for further research and development.
Properties
CAS No. |
655232-52-3 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
7-methoxy-2-propan-2-yl-1-oxaspiro[4.5]deca-6,9-dien-8-ol |
InChI |
InChI=1S/C13H20O3/c1-9(2)11-5-7-13(16-11)6-4-10(14)12(8-13)15-3/h4,6,8-11,14H,5,7H2,1-3H3 |
InChI Key |
GDMYTCRUGFQFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(O1)C=CC(C(=C2)OC)O |
Origin of Product |
United States |
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